5-Methoxy-3-nitro-1,2-xylene
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Overview
Description
5-Methoxy-1,2-dimethyl-3-nitrobenzene is an aromatic compound with the molecular formula C9H11NO3 It is characterized by the presence of a methoxy group (-OCH3), two methyl groups (-CH3), and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2-dimethyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 5-methoxy-1,2-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 5-Methoxy-1,2-dimethyl-3-nitrobenzene may involve similar nitration processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain high-purity 5-Methoxy-1,2-dimethyl-3-nitrobenzene.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1,2-dimethyl-3-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with strong nucleophiles such as sodium methoxide can lead to the replacement of the methoxy group.
Oxidation: The methyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, other strong nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 5-Methoxy-1,2-dimethyl-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Methoxy-1,2-dimethyl-3-carboxybenzene.
Scientific Research Applications
5-Methoxy-1,2-dimethyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex aromatic compounds and can be used in studies of electrophilic aromatic substitution reactions.
Biology: The compound’s derivatives may be explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into the pharmacological properties of its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2-dimethyl-3-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the electron-donating methoxy group activates the benzene ring towards electrophilic attack, while the nitro group, being electron-withdrawing, deactivates the ring. The interplay between these groups influences the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1,3-dimethyl-2-nitrobenzene: Similar structure but different positions of the nitro and methyl groups.
1,3-Dimethyl-5-nitrobenzene: Lacks the methoxy group, affecting its reactivity and applications.
5-Nitro-m-xylene: Another nitro-substituted xylene derivative with different substitution patterns.
Uniqueness
5-Methoxy-1,2-dimethyl-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
5-methoxy-1,2-dimethyl-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(13-3)5-9(7(6)2)10(11)12/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOJCEQCLYNEPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646798 |
Source
|
Record name | 5-Methoxy-1,2-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185207-25-4 |
Source
|
Record name | 5-Methoxy-1,2-dimethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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